molecular formula C14H15ClN2O B1422828 2-Chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine CAS No. 1306605-87-7

2-Chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine

Cat. No. B1422828
M. Wt: 262.73 g/mol
InChI Key: IACLOOHWTWTPAS-UHFFFAOYSA-N
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Description

2-Chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine is a chemical compound with the molecular weight of 262.74 . It is used in laboratory chemicals and synthesis of substances .


Synthesis Analysis

The synthesis of this compound could involve a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C14H15ClN2O/c1-9-13 (10 (2)17-14 (15)16-9)8-11-4-6-12 (18-3)7-5-11/h4-7H,8H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 262.74 .

Scientific Research Applications

Isostructural and Molecular Structure Studies

A study by Trilleras et al. (2009) discusses the isostructural nature of 2-amino-4-chloro-5-formyl-6-[(2-methoxyphenyl)methylamino]pyrimidine. This research provides insights into the electronic structures, bond distances, and hydrogen bonding patterns of related pyrimidine compounds, enhancing our understanding of their structural properties (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

Synthesis and Antiviral Activity

Hocková et al. (2003) synthesized 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, including derivatives with structural similarities to 2-Chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine. These compounds exhibited antiretroviral activity, highlighting their potential in medical applications (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Dehalogenation and Hydrolysis Studies

Brown and Waring (1973) investigated the dehalogenation of 2-halogenopyrimidines, including compounds structurally related to 2-Chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine. Their findings provide insights into the chemical behaviors of such compounds, which are crucial for understanding their reactivity and potential applications (Brown & Waring, 1973).

Cation Tautomerism and Hydrogen Bonding

Rajam et al. (2017) explored cation tautomerism and hydrogen bonding in pyrimidine derivatives. This study sheds light on the molecular recognition processes involving hydrogen bonding, crucial for the development of pharmaceuticals containing pyrimidine structures (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Alkylation and Crystal Structure Analysis

Sakamoto et al. (1983) discussed the alkylation of 2,6-dimethyl-4-phenylpyrimidine 1-oxide, a process relevant to the synthesis of compounds like 2-Chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine. This research provides valuable insights into the crystal structure and reactivity of pyrimidine derivatives (Sakamoto, Yoshizawa, Kaneda, Hama, & Yamanaka, 1983).

Safety And Hazards

The safety data sheet for a similar compound, 4-Methoxyphenol, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, is toxic to aquatic life, and has long-lasting effects on aquatic life .

properties

IUPAC Name

2-chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c1-9-13(10(2)17-14(15)16-9)8-11-4-6-12(18-3)7-5-11/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACLOOHWTWTPAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)C)CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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